1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound features a complex bicyclic scaffold combining pyrrolo[3,4-d][1,2,3]triazole-4,6-dione and 1,2,4-oxadiazole moieties. The 1,2,4-oxadiazole substituent at position 1 and the 3-methoxyphenyl group at position 5 introduce electron-withdrawing and electron-donating properties, respectively, which may modulate solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
3-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O4/c1-30-14-4-2-3-13(9-14)27-19(28)16-17(20(27)29)26(25-23-16)10-15-22-18(24-31-15)11-5-7-12(21)8-6-11/h2-9,16-17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQRILOGTYYZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, followed by the construction of the pyrrolo[3,4-d][1,2,3]triazole core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The presence of functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues
Key Structural Differences :
- Core Heterocycles : The target compound’s pyrrolo-triazole-dione core is distinct from pyrazolo-pyrimidines (e.g., erlotinib analogues) and pyrrolo-oxazoles. The triazole-dione system may enhance π-π stacking interactions in biological targets compared to pyrimidine or oxazole cores .
- Substituent Effects: The 3-methoxyphenyl group (electron-donating) contrasts with 4-chlorophenyl (electron-withdrawing) in analogues like 5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione . Such substitutions influence lipophilicity and target selectivity .
Pharmacokinetic and Solubility Considerations
- Pyrazolo[3,4-d]pyrimidines: Poor aqueous solubility (e.g., compound 3 in ), addressed via nanoformulation (liposomes LP-2 increased bioavailability).
- Target Compound: The 3-methoxyphenyl group may improve solubility relative to chlorophenyl analogues, but the oxadiazole’s hydrophobicity could counteract this. No experimental solubility data are available .
Structure-Activity Relationships (SAR)
- Triazole vs.
- Substituent Positioning : 3-Methoxyphenyl at position 5 may favor interactions with hydrophobic kinase pockets, as seen in EGFR inhibitors like erlotinib .
- Oxadiazole vs. Thiadiazine : Oxadiazoles (target compound) are more metabolically stable than thiadiazines, which are prone to oxidation .
Biological Activity
The compound 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a novel synthetic derivative that incorporates various pharmacologically relevant moieties. The oxadiazole and pyrrolo-triazole frameworks are known for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's structure can be represented with the following molecular formula:
| Property | Value |
|---|---|
| Chemical Formula | C21H20ClN5O4 |
| Molecular Weight | 405.85 g/mol |
| IUPAC Name | 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione |
Antibacterial Activity
Studies have shown that derivatives containing the 1,2,4-oxadiazole moiety exhibit significant antibacterial properties. For instance:
- Compounds similar to our target compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis with IC50 values ranging from 0.63 µM to 6.28 µM in various tests .
- The presence of the pyrrolo-triazole structure enhances the interaction with bacterial membranes and enzymes crucial for bacterial survival.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor:
- It has shown strong inhibitory effects against acetylcholinesterase (AChE) and urease , which are important targets for treating neurodegenerative diseases and managing urea cycle disorders respectively.
- The IC50 values for urease inhibition were reported as low as 2.14 µM compared to standard inhibitors .
Neuroprotective Effects
Research indicates that similar compounds have neuroprotective properties:
- In vivo studies demonstrated that derivatives significantly prolonged survival times in models of acute cerebral ischemia . This suggests potential applications in treating stroke or other neurodegenerative conditions.
Case Studies
Several studies have focused on the synthesis and biological evaluation of compounds related to our target structure:
- Synthesis and Characterization : A series of oxadiazole derivatives were synthesized and characterized using NMR and mass spectrometry techniques. Their antibacterial and enzyme inhibitory activities were systematically assessed .
- In Vivo Neuroprotection : A related compound was tested in a mouse model for its ability to protect against ischemic damage. Results indicated a significant reduction in mortality rates at all tested doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
